N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of iodine atoms, a hydroxyl group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the hydrazide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-ethylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the presence of both iodine atoms and a hydrazide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15I2N3O2 |
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Molecular Weight |
535.12 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C16H15I2N3O2/c1-10-3-2-4-12(5-10)19-9-15(22)21-20-8-11-6-13(17)16(23)14(18)7-11/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
FFDIEEOLLRVQSM-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
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